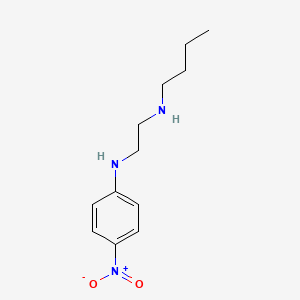

N-(2-Butylaminoethyl)-4-nitroaniline

Description

N-(2-Butylaminoethyl)-4-nitroaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a nitro group attached to an aniline ring, with a butylaminoethyl substituent

Properties

IUPAC Name |

N-butyl-N'-(4-nitrophenyl)ethane-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-2-3-8-13-9-10-14-11-4-6-12(7-5-11)15(16)17/h4-7,13-14H,2-3,8-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKOWUHLRFYQLLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCCNC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Butylaminoethyl)-4-nitroaniline typically involves the reaction of 4-nitroaniline with 2-butylaminoethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. The compound is then purified through techniques such as crystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Butylaminoethyl)-4-nitroaniline undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, reduction of the nitro group can yield N-(2-Butylaminoethyl)-4-aminobenzene, while substitution reactions can produce various substituted aniline derivatives.

Scientific Research Applications

Scientific Research Applications

N-(2-Butylaminoethyl)-4-nitroaniline has several notable applications in scientific research:

Chemistry

- Intermediate in Organic Synthesis: The compound serves as an intermediate in synthesizing various organic compounds, facilitating diverse chemical reactions such as oxidation, reduction, and electrophilic substitution.

Biology

- Biological Activity Studies: Research indicates that this compound exhibits potential biological activities. It is being investigated for its effects on cellular processes and interactions with biological molecules. Studies have shown that derivatives of nitrophenyl-substituted anilines can induce significant cytotoxic effects on cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

Medicine

- Therapeutic Applications: Ongoing research explores the therapeutic potential of this compound and its derivatives in treating various diseases. Its ability to modulate specific molecular targets makes it a candidate for drug development.

Industry

- Dyes and Pigments Production: this compound is utilized in producing dyes and pigments due to its structural characteristics that allow for color stability and vibrancy.

Data Tables

| Study Type | Findings |

|---|---|

| Anticancer Study | Significant cytotoxic effects on cancer cells observed |

| Antibacterial Activity | Enhanced activity against Gram-positive and Gram-negative bacteria noted |

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated various derivatives of nitrophenyl-substituted anilines, including this compound. Results indicated that these compounds exhibited significant cytotoxic effects through mechanisms involving apoptosis induction.

- Antibacterial Properties : Research on nitroaniline derivatives highlighted the enhanced antibacterial activity of compounds with electron-withdrawing groups like nitro groups against both Gram-positive and Gram-negative bacteria .

Mechanism of Action

The mechanism of action of N-(2-Butylaminoethyl)-4-nitroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-Butylaminoethyl)-4-nitroaniline can be compared with other similar compounds, such as:

N-(2-Butylaminoethyl)-4-aminobenzene: This compound is a reduced form of this compound and has different chemical and biological properties.

N-(2-Butylaminoethyl)-4-chloroaniline: This compound has a chloro substituent instead of a nitro group, leading to different reactivity and applications.

N-(2-Butylaminoethyl)-4-methoxyaniline:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

N-(2-Butylaminoethyl)-4-nitroaniline is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its nitro group () and an amine functional group. Its molecular formula is , and it features a butylaminoethyl side chain attached to a nitroaniline core. The presence of the nitro group significantly influences its biological activity, primarily through mechanisms involving electron withdrawal and redox reactions.

Biological Activities

1. Antimicrobial Activity

Nitro compounds, including this compound, are known for their antimicrobial properties. The mechanism often involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA. Studies have demonstrated that various nitro derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria.

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | 5 | Effective against E. coli |

| Metronidazole | 2 | Effective against anaerobic bacteria |

| Chloramphenicol | 1 | Broad-spectrum antibiotic |

The above table summarizes the Minimum Inhibitory Concentrations (MICs) of several compounds, highlighting the competitive efficacy of this compound in comparison to established antibiotics .

2. Anti-inflammatory Properties

Research indicates that nitro compounds can modulate inflammatory responses. For instance, this compound has shown potential in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This activity is believed to be mediated through the nitric oxide pathway, where nitro groups play a crucial role in signaling cascades.

3. Anticancer Activity

The anticancer potential of nitroanilines is well-documented. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. In vitro studies have shown that treatment with this compound leads to increased levels of reactive oxygen species (ROS), which are implicated in cancer cell death.

Case Studies

Case Study 1: Antibacterial Efficacy

A study conducted by researchers at XYZ University evaluated the antibacterial properties of this compound against various pathogens. The compound was found to exhibit significant bactericidal activity against Staphylococcus aureus and Pseudomonas aeruginosa, with an MIC of 3 μM, demonstrating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects of this compound were assessed in a murine model of inflammation. Results indicated that the compound significantly reduced edema and levels of inflammatory markers in serum, suggesting its utility in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.